molecular formula C9H12BrNO2S B2387255 N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide CAS No. 138468-24-3

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide

Cat. No.: B2387255
CAS No.: 138468-24-3
M. Wt: 278.16
InChI Key: SDPWSHVUDNRKNT-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide is a chemical compound with the molecular formula C8H10BrNO2S. It is also known by its synonym, 4-(Methylsulfonylamido)bromobenzene. This compound is characterized by the presence of a bromophenyl group attached to a methanesulfonamide moiety, making it a valuable intermediate in various chemical reactions and applications .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Cellular Effects

Similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Molecular Mechanism

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Temporal Effects in Laboratory Settings

It is known that similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Dosage Effects in Animal Models

It is known that similar compounds have been shown to inhibit the growth of cancer cells in vitro and in vivo.

Metabolic Pathways

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Transport and Distribution

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Subcellular Localization

It is known that similar compounds can selectively bind to the ATP-binding site of certain enzymes, thereby inhibiting their activity. This leads to the downregulation of the signaling pathways of various cytokines.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide can be synthesized through a reaction involving 4-bromobenzylamine and methanesulfonyl chloride. The reaction is typically carried out in the presence of triethylamine as a base and dichloromethane as a solvent. The reaction mixture is cooled in an ice bath and stirred under an inert atmosphere. The methanesulfonyl chloride is added dropwise to the mixture, which is then allowed to warm to room temperature and stirred for an additional hour. The resulting product is isolated by washing with water, drying over sodium sulfate, and reducing the volume under reduced pressure to obtain the desired compound as a colorless solid .

Industrial Production Methods: While specific industrial production methods for this compound are not

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-11(14(2,12)13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPWSHVUDNRKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Br)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138468-24-3
Record name N-[(4-bromophenyl)methyl]-N-methylmethanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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